molecular formula C20H20N2O2 B067294 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 165893-99-2

2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No. B067294
M. Wt: 320.4 g/mol
InChI Key: XRDKPXBXIRFDDH-UHFFFAOYSA-N
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Description

2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a compound that belongs to the pyrrolopyrrole family, a group known for its interesting and diverse chemical properties. These compounds have been the subject of extensive research due to their potential applications in various fields, including materials science and organic electronics.

Synthesis Analysis

The synthesis of related pyrrolo[3,4-c]pyrrole-1,4-dione derivatives often involves palladium-catalyzed coupling reactions, such as Suzuki coupling. These methods enable the introduction of various substituents onto the pyrrolopyrrole core, allowing for the synthesis of a wide range of derivatives with different properties (Zhang & Tieke, 2008).

Molecular Structure Analysis

Structural studies of pyrrolo[3,4-c]pyrrole derivatives, including X-ray diffraction analysis, have revealed insights into their molecular geometry. These studies show the influence of substituents on the planarity and overall shape of the molecules, which in turn affects their physical and electronic properties (Fujii et al., 2002).

Chemical Reactions and Properties

Pyrrolo[3,4-c]pyrrole-1,4-dione derivatives are known to undergo various chemical reactions, including cyclocondensation and oxidative cleavage, leading to the formation of complex structures with interesting properties. These reactions are crucial for the functionalization of the pyrrolopyrrole core and the development of new materials with tailored properties (Antonov et al., 2021).

Physical Properties Analysis

The physical properties of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, such as solubility, fluorescence, and molecular weight, are significantly influenced by the nature and position of the substituents on the core structure. These properties are critical for their application in optoelectronic devices and other technological applications (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives are key factors that determine their utility in various chemical reactions and applications. Studies have shown that these compounds can serve as efficient building blocks for the synthesis of polymers and other high-performance materials (Guo, Sun, & Li, 2014).

Scientific Research Applications

Optical and Electronic Properties

The compound 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, as part of the diketopyrrolopyrrole (DPP) family, has been extensively researched for its applications in optical and electronic materials. DPP derivatives are known for their strong fluorescence, high quantum yield, and significant Stokes shift, making them suitable for applications in luminescent polymers and organic electronics. For instance, polymers containing the DPP unit exhibit strong fluorescence with quantum yields up to 81% and have been applied in the development of highly luminescent materials (Zhang & Tieke, 2008). These properties are critical for the development of advanced materials in optoelectronics and photonics.

Organic Electronics and Photovoltaics

In the field of organic electronics, DPP-based polymers have demonstrated promising applications, particularly in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). The incorporation of DPP units into polymer semiconductors has led to materials with high LUMO levels and promising p-channel charge transport performance, with hole mobilities reaching up to 0.013 cm²/Vs in OTFTs (Guo, Sun, & Li, 2014). This highlights the potential of DPP-based materials in enhancing the efficiency and performance of electronic devices.

Photophysical Properties

The photophysical properties of DPP derivatives, such as absorption and emission spectra, are significantly influenced by the nature of the substituents, offering a tunable platform for designing materials with desired optical properties. Symmetrically substituted DPP derivatives, for example, show red-shifted maximum absorption and emission bands with increasing electron-donating strength of the substituents, providing a basis for the development of novel organic optoelectronic materials (Zhang et al., 2014).

Chemical Stability and Processability

DPP-based materials are also characterized by their chemical stability and processability into thin films, which are essential attributes for their application in electronic devices. The introduction of DPP units into polymers not only enhances their photochemical stability but also improves their solubility and processability, making them suitable for electronic applications such as light-emitting diodes and solar cells (Beyerlein & Tieke, 2000).

Safety And Hazards

Pyrroles are flammable and can be harmful if swallowed or inhaled . They can cause serious eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only non-sparking tools .

properties

IUPAC Name

2,5-dibenzyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-19-17-13-21(11-15-7-3-1-4-8-15)14-18(17)20(24)22(19)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDKPXBXIRFDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1CC3=CC=CC=C3)C(=O)N(C2=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619101
Record name 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

CAS RN

165893-99-2
Record name 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Benzylmaleimide (5.0 g, 26.7 mmol), and N-(methoxymethyl)-N-(trimethylsilylmethyl) benzylamine (7.0 g, 29.4 mmol) were dissolved in toluene (150 mL). Trifluoroacetic acid (500 μL, 6.5 mmol) was added at room temperature. The reaction was allowed to stir for two hours at room temperature, and the precipitate was filtered off (˜440 mg). The filtrate was concentrated and purified by silica gel column chromatography (20-50% ethyl acetate in hexanes) to afford a white solid (6.2 g, 72%). 1H NMR (400 MHz, CDCl3): δ 7.22-7.05 (m, 8H), 7.01-6.96 (m, 2H), 4.45 (s, 2H), 3.95 (s, 2H), 3.50 (d, J=11.0 Hz), 3.37 (d, J=8.8 Hz), 3.10 (app t, J=9.1 Hz); 13C NMR (400 MHz, CDCl3): δ 175.8 (C═O), 134.8 (Ph), 130.6 (Ph), 129.6 (Ph), 129.3 (Ph), 128.8 (Ph), 128.6 (Ph), 128.3 (Ph), 127.7 (Ph), 57.3 (CH2), 54.0 (CH2), 42.9 (CH), 42.6 (CH2).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 μL
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reactant
Reaction Step Two
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Yield
72%

Synthesis routes and methods II

Procedure details

A mixture of paraformaldehyde (3.37 g), N-benzylmaleimide (2.80 g) and N-benzylglycine hydrochloride (3.02 g) in toluene (100 mL) was heated to reflux with azeotropic removal of water for 16 hours. The mixture was cooled to room temperature, filtered and concentrated in vacuo. The residue was purified by flash chromatography (20% EtOAc/hexane) to afford the title compound 1 as a low melting white solid (3.60 g, 75%). LCMS: Rf: 2.616 min, M+H+: 321.
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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